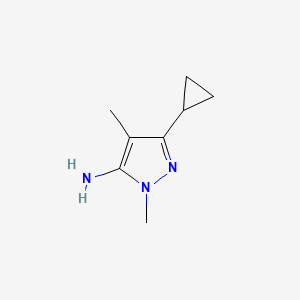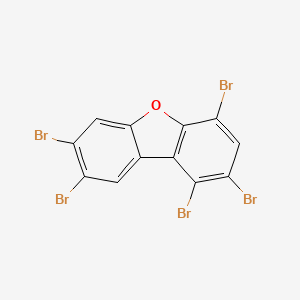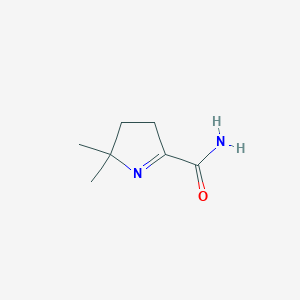![molecular formula C38H56P2 B12893786 (6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)
(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a phosphine ligand widely used in various catalytic processes. This compound is known for its bulky structure, which provides steric hindrance and enhances its effectiveness in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the reaction of 2-bromo-6,6’-dimethylbiphenyl with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium tert-butoxide, and solvents such as toluene and chloroform .
Major Products
The major products formed from reactions involving this compound are often complex organic molecules, including biaryl compounds and heterocycles, which are valuable in pharmaceuticals and materials science .
Applications De Recherche Scientifique
(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is extensively used in scientific research due to its effectiveness as a ligand in catalytic processes. Some of its applications include:
Chemistry: Used in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) exerts its effects involves its role as a ligand in catalytic processes. It coordinates with palladium to form a complex that facilitates the activation and coupling of organic substrates. The bulky structure of the ligand provides steric hindrance, which enhances the selectivity and efficiency of the catalytic reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Uniqueness
What sets (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) apart from similar compounds is its unique combination of steric hindrance and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky structure provides enhanced selectivity and efficiency in reactions, making it a valuable ligand in various applications .
Propriétés
Formule moléculaire |
C38H56P2 |
|---|---|
Poids moléculaire |
574.8 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-methylphenyl)-3-methylphenyl]phosphane |
InChI |
InChI=1S/C38H56P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h15-18,27-28,31-34H,3-14,19-26H2,1-2H3 |
Clé InChI |
SKCMIKXIHUVXEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


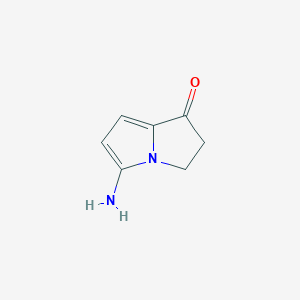
![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)

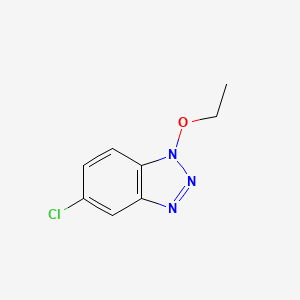
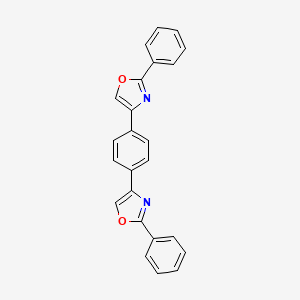
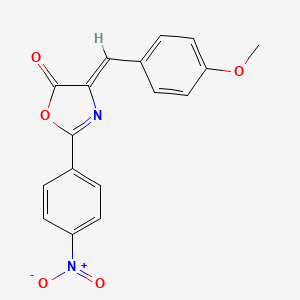

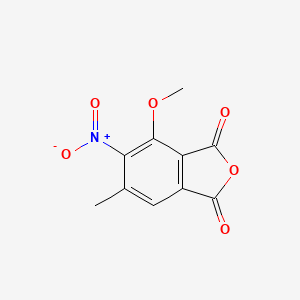
![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)
![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)
